

# High-performance liquid chromatography (HPLC) method for Sitafloxacin quantification

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Compound of Interest		
Compound Name:	Sitafloxacin	
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An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for **Sitafloxacin** Quantification

#### **Abstract**

This document details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simple, selective, and precise quantification of **Sitafloxacin** in bulk and pharmaceutical dosage forms. The method employs a C18 column with a mobile phase of water and acetonitrile, followed by UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for routine analysis of **Sitafloxacin**.

#### Introduction

**Sitafloxacin** is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against gram-positive, gram-negative, and anaerobic bacteria.[1] Its potent antimicrobial action makes it a critical component in treating various infections. Consequently, a robust and validated analytical method is essential for ensuring the quality, potency, and purity of **Sitafloxacin** in pharmaceutical formulations. This application note presents a validated RP-HPLC method that is accurate, reproducible, and suitable for quality control analysis.[1][2]

#### **Instrumentation and Materials**



- HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
- Column: Symmetry C18 (100 x 4.6 mm, 5 μm particle size) or equivalent.[1]
- Data Acquisition Software: Chromatographic data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.1 mg.
- Ultrasonic Bath: For degassing the mobile phase and dissolving samples.
- Filtration System: 0.45 μm membrane filters for mobile phase and sample filtration.[2]
- Reagents and Solvents:
  - Sitafloxacin pure drug (Reference Standard)
  - Acetonitrile (HPLC Grade)
  - Water (HPLC Grade)

## **Chromatographic Conditions**

The chromatographic parameters for the analysis of **Sitafloxacin** are summarized in the table below.



Parameter	Condition
Column	Symmetry C18 (100 x 4.6 mm, 5 μm)
Mobile Phase	Water : Acetonitrile (70:30, v/v)[1]
Flow Rate	0.9 mL/min[2]
Detection Wavelength	300 nm[1]
Column Temperature	30 °C
Injection Volume	20 μL
Run Time	Approximately 10 minutes
Retention Time (RT)	Approximately 2.198 minutes[1]

# **Experimental Protocols**Preparation of Mobile Phase

- Carefully measure 700 mL of HPLC grade water and 300 mL of HPLC grade acetonitrile.
- Mix the two solvents in a clean, suitable glass reservoir.
- Degas the mixture for 15-20 minutes using an ultrasonic bath to remove dissolved gases.
- Filter the mobile phase through a 0.45 μm membrane filter before use to prevent particulate matter from damaging the HPLC system.[2]

## **Preparation of Standard Stock Solution**

- Accurately weigh approximately 100 mg of Sitafloxacin reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase (Water:Acetonitrile, 70:30) and sonicate for 15 minutes to dissolve the standard completely.
- Allow the solution to cool to room temperature.



• Make up the volume to 100 mL with the mobile phase. This yields a standard stock solution with a concentration of 1000  $\mu$ g/mL.[1]

### **Preparation of Calibration Standards**

- From the 1000 µg/mL standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase.
- The recommended concentration range for the calibration curve is 5-25 μg/mL.[2]
- For example, to prepare a 10 μg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and make up the volume with the mobile phase.

### **Preparation of Sample Solution (from Tablets)**

- Weigh and finely powder no fewer than 20 **Sitafloxacin** tablets to get a uniform sample.
- Accurately weigh a quantity of the tablet powder equivalent to 100 mg of **Sitafloxacin**.
- Transfer the powder into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
- Allow the solution to cool and make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 15  $\mu$ g/mL).

## **Method Validation Summary**

The described HPLC method has been validated according to ICH guidelines, and the key quantitative performance characteristics are summarized below.[3]



Validation Parameter	Result
Linearity Range	5 - 25 μg/mL[1]
Correlation Coefficient (r²)	> 0.999[3]
Accuracy (% Recovery)	Within 98 - 102%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.429 μg/mL[2]
Limit of Quantification (LOQ)	1.415 μg/mL[2]
Specificity	No interference from placebo or excipients

## **System Suitability**

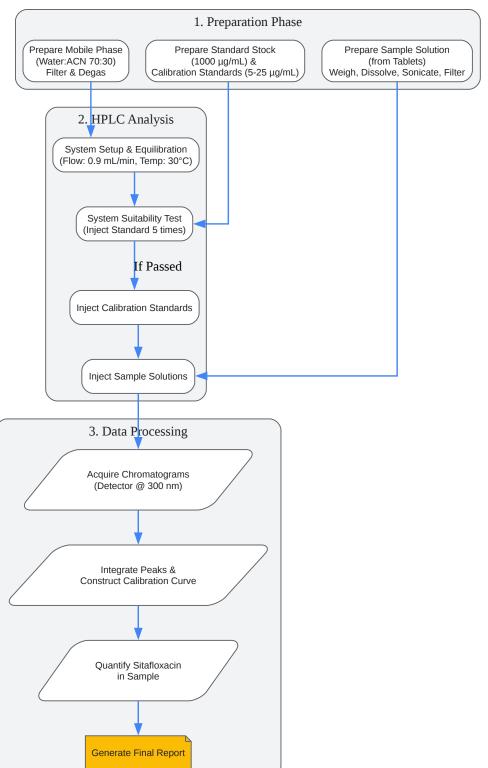
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 15  $\mu$ g/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.

System Suitability Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area	≤ 2.0%
% RSD of Retention Time	≤ 1.0%

## **Experimental Workflow Visualization**

The logical flow of the experimental procedure, from preparation to final analysis, is depicted in the following diagram.





Experimental Workflow for Sitafloxacin Quantification by HPLC

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Figure 1: Experimental workflow for **Sitafloxacin** quantification by HPLC.



#### Conclusion

The RP-HPLC method described provides a simple, accurate, and reliable means for the quantification of **Sitafloxacin** in bulk drug and pharmaceutical tablet formulations.[1][3] The short retention time of approximately 2.2 minutes allows for a rapid analysis, making the method highly suitable for routine quality control testing in a laboratory setting.[1] The validation data confirms that the method is linear, precise, and accurate over the specified concentration range.

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#### References

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